1-Boc-3-Hydroxypiperidin
Übersicht
Beschreibung
1-Boc-3-hydroxypiperidine, also known as tert-butyl 3-hydroxypiperidine-1-carboxylate, is a piperidine derivative with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of a hydroxyl group at the third position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
1-Boc-3-hydroxypiperidine is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Wirkmechanismus
Target of Action
1-Boc-3-hydroxypiperidine is a key pharmaceutical intermediate used in the synthesis of several biologically active compounds . It has been used in the preparation of antagonists of the human P2X7 receptor and selective irreversible inhibitors for Bruton’s tyrosine kinase . These targets play crucial roles in cellular signaling and immune response.
Mode of Action
The exact mode of action of 1-Boc-3-hydroxypiperidine depends on the final compound it is used to synthesize. For instance, when used to synthesize inhibitors for Bruton’s tyrosine kinase (BTK), it contributes to the inhibition of BTK, a key player in B-cell development and activation .
Biochemical Pathways
1-Boc-3-hydroxypiperidine is involved in the synthesis of various compounds that can affect multiple biochemical pathways. For example, BTK inhibitors can affect B-cell receptor signaling pathway, leading to the modulation of the immune response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the final compound that 1-Boc-3-hydroxypiperidine is used to synthesize .
Result of Action
The molecular and cellular effects of 1-Boc-3-hydroxypiperidine are seen through the action of the final compounds it helps synthesize. For instance, in the case of BTK inhibitors, the inhibition of BTK can lead to decreased activation of B-cells, which can be beneficial in conditions where B-cell activity is detrimental, such as certain types of lymphomas .
Action Environment
The action, efficacy, and stability of 1-Boc-3-hydroxypiperidine and its resultant compounds can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or enzymes. Specific details would depend on the final compound and its specific environment of action .
Biochemische Analyse
Biochemical Properties
1-Boc-3-hydroxypiperidine is involved in biochemical reactions catalyzed by specific enzymes. This interaction with enzymes highlights the compound’s role in biochemical reactions .
Cellular Effects
The cellular effects of 1-Boc-3-hydroxypiperidine are primarily observed in its role as a biochemical reagent. It can be used as a biological material or organic compound for life science-related research . Detailed information about its specific effects on various types of cells and cellular processes is currently limited.
Molecular Mechanism
The molecular mechanism of 1-Boc-3-hydroxypiperidine involves its interaction with enzymes at the molecular level. The compound undergoes asymmetric reduction catalyzed by an ®-specific carbonyl reductase . This process demonstrates the compound’s mechanism of action, including binding interactions with biomolecules and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-3-hydroxypiperidine can change over time. For instance, the catalytic process of converting N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using recombinant whole-cell biocatalysts was observed over a reaction time of 16 hours
Metabolic Pathways
1-Boc-3-hydroxypiperidine is involved in metabolic pathways through its interaction with enzymes. The compound undergoes asymmetric reduction, a process catalyzed by an ®-specific carbonyl reductase
Vorbereitungsmethoden
1-Boc-3-hydroxypiperidine can be synthesized through various methods, including chemical resolution and biotransformation.
-
Chemical Resolution Method: : This method involves the separation of 3-hydroxypiperidine using tartaric acid derivatives or camphorsulfonic acid salts, followed by protection with tert-butoxycarbonyl to obtain 1-Boc-3-hydroxypiperidine . this method often suffers from low yields and high costs.
-
Biotransformation Method: : This method utilizes biocatalysts such as aldo-keto reductases to convert N-Boc-3-piperidone to 1-Boc-3-hydroxypiperidine. This approach offers high enantioselectivity and efficiency, making it suitable for industrial production .
Analyse Chemischer Reaktionen
1-Boc-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as halides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-hydroxypiperidine can be compared with other similar compounds, such as:
1-Boc-4-hydroxypiperidine: This compound has a hydroxyl group at the fourth position of the piperidine ring, offering different reactivity and applications.
3-Hydroxypiperidine: Lacks the Boc protecting group, making it more reactive but less stable.
1-Boc-3-piperidone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and uses.
The uniqueness of 1-Boc-3-hydroxypiperidine lies in its specific structure, which combines the stability provided by the Boc protecting group with the reactivity of the hydroxyl group, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
IUPAC Name |
tert-butyl 3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337963 | |
Record name | 1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85275-45-2 | |
Record name | 1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches for (S)-1-Boc-3-hydroxypiperidine and how do they compare?
A1: Several methods exist for synthesizing (S)-1-Boc-3-hydroxypiperidine:
- Baker's Yeast: This approach uses Baker's yeast as a biocatalyst for enantioselective reduction. It offers a cost-effective and environmentally friendly option. []
- Ketoreductase Enzyme: This method utilizes a purified ketoreductase enzyme, resulting in high chiral selectivity and a significantly reduced reaction time. []
- Microbial Cells: This strategy employs specific microbial cells for biocatalytic synthesis. []
- Chiral Resolution: This method involves synthesizing the racemic mixture followed by resolution with a chiral resolving agent like (2S,3S)-N-(4-chlorophenyl)-2,3-dihydroxy-succinamic acid, a derivative of D-tartaric acid. []
- Chiral Starting Material: This approach utilizes (R)-glyceraldehyde acetonide as a chiral starting material and proceeds through a series of reactions, including Wittig reaction, reduction, deprotection, and ring closing. []
Q2: What is a significant application of (S)-1-Boc-3-hydroxypiperidine in drug synthesis?
A2: (S)-1-Boc-3-hydroxypiperidine serves as a crucial building block in the synthesis of Ibrutinib []. It reacts with a pyrazolopyrimidine derivative via a Mitsunobu reaction to form a key intermediate in Ibrutinib synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.